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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

Cat. No.: B180415

A detailed comparative analysis of the spectroscopic signatures of (5-Phenylpyridin-3-
yl)methanol and its structural isomers offers crucial insights for researchers in medicinal
chemistry and materials science. This guide provides a comprehensive comparison of their
Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass
Spectrometry (MS) data, supported by detailed experimental protocols.

The isomeric position of the phenyl and hydroxymethyl groups on the pyridine ring in
(phenylpyridin-yl)methanol derivatives significantly influences their electronic properties and
spatial arrangement. These subtle structural variations are distinctly reflected in their
spectroscopic profiles, providing a powerful toolkit for their identification and characterization.
This guide delves into a comparative analysis of (5-Phenylpyridin-3-yl)methanol and its key
isomers: (2-Phenylpyridin-4-yl)methanol, (6-Phenylpyridin-2-yl)methanol, and Phenyl(pyridin-4-
yl)methanol.

Isomeric Landscape

The relationship between (5-Phenylpyridin-3-yl)methanol and its isomers is defined by the
substitution pattern on the central pyridine ring. Each isomer presents a unique electronic and
steric environment, which in turn dictates its interaction with electromagnetic radiation and its
fragmentation patterns in mass spectrometry.
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Caption: Logical relationship of (5-Phenylpyridin-3-yl)methanol and its isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for (5-Phenylpyridin-3-
yl)methanol and its selected isomers.

Table 1: *"H NMR and **C NMR Spectroscopic Data
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Compound

'H NMR (6, ppm) in CDCls

3C NMR (9, ppm) in CDCI3

(5-Phenylpyridin-3-yl)methanol

8.55 (d, J=2.0 Hz, 1H), 8.49 (s,
1H), 7.80 (s, 1H), 7.58 (d,
J=7.6 Hz, 2H), 7.46 (t, J=7.6
Hz, 2H), 7.38 (t, J=7.4 Hz, 1H),
4.81 (s, 2H)

148.1, 147.2, 137.9, 136.2,
134.9, 129.2, 128.4, 127 .2,
62.9

Phenyl(pyridin-2-yl)methanol

8.55 (d, J=4.0 Hz, 1H), 7.69
(td, J=7.7, 1.8 Hz, 1H), 7.48-
7.44 (m, 2H), 7.37-7.27 (m,
4H), 7.21 (ddd, J=7.5, 4.9, 1.1
Hz, 1H), 5.79 (s, 1H), 4.85 (br
s, 1H)

162.8, 148.8, 144.0, 136.9,
128.5, 127.8, 126.9, 122.3,
120.9, 75.8

Phenyl(pyridin-3-yl)methanol

8.59 (d, J=2.2 Hz, 1H), 8.52
(dd, J=4.8, 1.6 Hz, 1H), 7.78
(dt, J=7.9, 2.0 Hz, 1H), 7.41-
7.27 (m, 6H), 5.86 (s, 1H), 3.51
(brs, 1H)

148.9, 148.6, 143.0, 138.8,
134.4,128.8, 128.1, 126.8,
123.6, 74.2

Phenyl(pyridin-4-yl)methanol[1]

8.34 (d, J = 6.0 Hz, 2H), 7.33 -
7.29 (m, 6H), 7.28 - 7.25 (m,
1H), 5.75 (s, 1H), 4.28 (s, 1H)

153.3, 149.1, 142.9, 128.7,
128.0, 126.8, 121.3, 74.6

Table 2: IR, UV-Vis, and Mass Spectrometry Data
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UV-Vis Amax (nm)

Mass Spectrometry

Compound IR (cm™?) .
in Methanol (m/z)
~3350 (O-H), ~3050
(5-Phenylpyridin-3- (Ar C-H), ~1600, 1480 254 [M]+ 185, fragments
yl)methanol (Ar C=C), ~1050 (C- at 167, 156, 139, 77
0)
~3300 (O-H), ~3060
Phenyl(pyridin-2- (Ar C-H), ~1590, 1470 262 [M]+ 185, fragments
yl)methanol[2] (Ar C=C), ~1030 (C- at 108, 79, 77
0)
~3320 (O-H), ~3040
Phenyl(pyridin-3- (Ar C-H), ~1580, 1450
~258 [M+H]+ 186.09134
yl)methanol[3][4] (Ar C=C), ~1040 (C-
0)
~3280 (O-H), ~3030
Phenyl(pyridin-4- (Ar C-H), ~1605, 1415 - [M]+ 185, fragments

yl)methanol[1]

(Ar C=C), ~1060 (C-
0)

at 167, 139, 107, 80

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic analyses

cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

[7]1[8]

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl_pyridin-2-yl_methanol
https://pubchemlite.lcsb.uni.lu/e/compound/234839
https://wap.guidechem.com/encyclopedia/phenyl-pyridin-3-yl-methanol-dic156172.html
https://www.rsc.org/suppdata/d0/cc/d0cc03619f/d0cc03619f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» 'H NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 16 ppm, a
relaxation delay of 1.0 s, and 16 scans.

e 13C NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 240 ppm, a
relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.

o Data Processing: The free induction decays (FIDs) were Fourier transformed, and the
resulting spectra were phase and baseline corrected. Chemical shifts () are reported in
parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy[9][10][11]

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with a UATR accessory.

o Acquisition: Spectra were collected in the range of 4000-400 cm~! with a resolution of 4
cm~1. Atotal of 16 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal was recorded prior to sample analysis.

o Data Processing: The resulting spectrum was baseline corrected and is reported in terms of
wavenumber (cm™?).

Ultraviolet-Visible (UV-Vis) Spectroscopy[12][13][14]

o Sample Preparation: A stock solution of the compound was prepared in methanol at a
concentration of 1 mg/mL. This was further diluted with methanol to a final concentration of
approximately 0.01 mg/mL to ensure the absorbance was within the linear range of the
instrument (0.1-1.0 AU).

 Instrumentation: UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis
spectrophotometer using a 1 cm path length quartz cuvette.

e Acquisition: The spectrum was scanned from 200 to 800 nm with a data interval of 1 nm. A
baseline correction was performed using methanol as the blank.
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» Data Processing: The wavelength of maximum absorption (Amax) was determined from the
resulting spectrum.

Mass Spectrometry (MS)[15][16][17][18]

o Sample Preparation: A dilute solution of the sample (approximately 10 pg/mL) was prepared
in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.

 Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass
spectrometer with an electrospray ionization (ESI) source.

e Acquisition: The sample was introduced into the mass spectrometer via direct infusion at a
flow rate of 10 yuL/min. The ESI source was operated in positive ion mode with a capillary
voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.
Data was acquired over a mass range of m/z 50-500.

o Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-
charge ratio (m/z) of the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the synthesized compounds is
outlined below. This systematic approach ensures comprehensive structural elucidation and
purity assessment.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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